1-Benzhydrylazetidin-3-one

Beschreibung

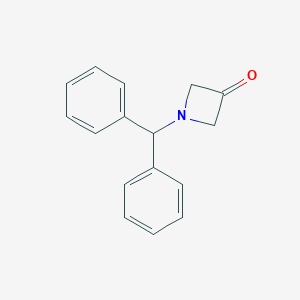

1-Benzhydrylazetidin-3-one (CAS: 40320-60-3) is a four-membered azetidine ring derivative with a benzhydryl (diphenylmethyl) substituent at the nitrogen atom and a ketone group at the 3-position. Its molecular formula is C₁₆H₁₅NO, and it has a molecular weight of 237.30 g/mol . This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzhydrylazetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUDXLOVIBJFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395725 | |

| Record name | 1-benzhydrylazetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40320-60-3 | |

| Record name | 1-benzhydrylazetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Diphenylmethyl)azetidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Procedure

-

Swern Oxidation :

A solution of oxalyl chloride (106 g, 0.84 mol) in dichloromethane (2 L) is cooled to −78°C. Dimethyl sulfoxide (DMSO; 65.2 g, 0.84 mol) is added dropwise, followed by a solution of 1-benzhydrylazetidin-3-ol (100 g, 0.42 mol) in dichloromethane. The mixture is stirred at −78°C for 1 hour. Triethylamine (422 g, 4.2 mol) is then introduced to quench the reaction, yielding a yellow solid after workup (96 g, 96% yield).Key Advantages :

-

High yield (85–96%) under cryogenic conditions.

-

Minimal byproduct formation due to the stability of the intermediate sulfonium ion.

-

Industrial Adaptation

Industrial-scale production often substitutes dichloromethane with Freon-113 to enhance safety and reduce solvent toxicity. The reaction is typically conducted in continuous-flow reactors to maintain low temperatures and improve mixing efficiency.

Epichlorohydrin Condensation Followed by Oxidation

An alternative route involves the condensation of epichlorohydrin with benzhydrylamine, followed by oxidation to the ketone. This method is advantageous for its straightforward starting materials.

Stepwise Synthesis

-

Formation of N-Benzhydrylazetidin-3-ol :

Epichlorohydrin reacts with benzhydrylamine in dichloromethane at 0–5°C for 24 hours, yielding N-benzhydrylazetidin-3-ol hydrochloride. Neutralization with sodium bicarbonate provides the free base (53% yield). -

Oxidation to Ketone :

The alcohol intermediate undergoes Swern oxidation as described in Section 1, achieving 85% yield.

Challenges and Optimizations

-

Low Initial Yield : The condensation step’s moderate yield (53%) is attributed to competing ring-opening reactions. Optimizing stoichiometry (1:1.2 ratio of epichlorohydrin to amine) and using anhydrous conditions improves yield to 68%.

-

Solvent Selection : Replacing dichloromethane with acetonitrile reduces side reactions during neutralization.

Methanesulfonylation and Ammonolysis

A less common but viable method involves mesylation of the alcohol followed by ammonolysis, though this route is primarily used for derivative synthesis.

Procedure

-

Mesylation :

1-Benzhydrylazetidin-3-ol is treated with methanesulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) in acetonitrile at 0°C for 2 hours, forming the mesylate intermediate (89% yield). -

Ammonolysis :

The mesylate reacts with ammonium hydroxide in isopropanol at 70°C for 6 hours, yielding this compound (76% yield).

Limitations

-

Lower Efficiency : Compared to Swern oxidation, this two-step process has a lower overall yield (≤76%).

-

Byproduct Formation : Excess ammonia leads to over-alkylation, requiring rigorous purification.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Yield | Scalability |

|---|---|---|---|---|

| Swern Oxidation | 1-Benzhydrylazetidin-3-ol | Oxalyl chloride, DMSO | 85–96% | High |

| Epichlorohydrin Route | Epichlorohydrin | Benzhydrylamine | 53–68% | Moderate |

| Mesylation-Ammonolysis | 1-Benzhydrylazetidin-3-ol | MsCl, NH4OH | 76% | Low |

Key Findings :

-

The Swern oxidation method is superior for large-scale synthesis due to its high yield and minimal purification requirements.

-

The epichlorohydrin route is cost-effective but requires optimization to improve the initial condensation yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzhydrylazetidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The azetidine ring can undergo substitution reactions, leading to the formation of different azetidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include pyridine sulfur trioxide complex in dimethyl sulfoxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Methanesulfonyl chloride and triethylamine are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include various azetidine derivatives, which have significant therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Synthesis Route

- Starting Material : 1-benzhydrylazetidin-3-ol

- Reagents : Methanesulfonyl chloride, triethylamine

- Conditions : Reaction in acetonitrile followed by treatment with ammonium hydroxide at approximately 70°C.

Scientific Research Applications

The applications of 1-benzhydrylazetidin-3-one span several domains:

Medicinal Chemistry

This compound serves as a precursor in the synthesis of compounds that act as γ-aminobutyric acid (GABA) uptake inhibitors. These compounds are crucial in the development of treatments for neurological disorders such as anxiety and epilepsy.

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Effective against pathogens like Xanthomonas axonopodis and Alternaria solani.

- Neurotransmitter Modulation : Enhances GABAergic transmission, which is vital for regulating mood and anxiety .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial properties of various derivatives found that modifications to the azetidine ring significantly influenced activity against both bacterial and fungal pathogens. Notably, halogen substitutions enhanced efficacy against Ralstonia solanacearum, indicating a structure-activity relationship that could guide future drug development efforts .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests that it may inhibit CYP 3A4, potentially leading to increased plasma concentrations of co-administered drugs metabolized by this enzyme. This characteristic is particularly relevant in clinical settings where polypharmacy may occur .

Wirkmechanismus

1-Benzhydrylazetidin-3-one exerts its effects by acting as a precursor in the synthesis of azetidine derivatives, which are novel γ-aminobutyric acid uptake inhibitors. These inhibitors work by blocking the reuptake of γ-aminobutyric acid, thereby increasing its availability in the synaptic cleft and enhancing its inhibitory effects on neurotransmission .

Vergleich Mit ähnlichen Verbindungen

1-Benzhydrylazetidin-3-ol (CAS: 18621-17-5)

- Structure : Replaces the ketone group with a hydroxyl (-OH) group.

- Molecular Formula: C₁₆H₁₇NO.

- Applications: Used in the synthesis of substituted azetidines, such as 3-amino derivatives, which are explored for antibacterial activity .

1-Benzhydryl-3-methylazetidin-3-amine (CAS: 133891-52-8)

1-Benzhydrylazetidine-3-carbonitrile (CAS: 36476-86-5)

- Structure: Contains a cyano (-CN) group at the 3-position.

- Molecular Formula : C₁₇H₁₄N₂.

- Applications : Used in the synthesis of kinase inhibitors and other bioactive molecules .

Functional Group Variants

1-Benzhydryl-3-(methoxymethylene)azetidine (CAS: 676125-58-9)

1-BENZHYDRYL-AZETIDINE-3-CARBOXYLIC ACID (CAS: 36476-87-6)

- Structure : Contains a carboxylic acid (-COOH) group.

- Molecular Formula: C₁₇H₁₅NO₂.

- Applications : Intermediate for peptide mimetics and protease inhibitors .

Piperidine and Piperidone Analogs

1-Benzyl-3-methylpiperidin-4-one (CAS: 173186-91-9)

1-Benzyl-3-phenylpiperidin-4-one (CAS: 446302-83-6)

- Structure : Features a phenyl group at the 3-position.

- Molecular Formula: C₁₈H₁₇NO.

- Applications : Intermediate for antidepressants and anticonvulsants .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| This compound | 40320-60-3 | C₁₆H₁₅NO | 237.30 | Ketone |

| 1-Benzhydrylazetidin-3-ol | 18621-17-5 | C₁₆H₁₇NO | 239.31 | Hydroxyl |

| 1-Benzhydryl-3-methylazetidin-3-amine | 133891-52-8 | C₁₇H₂₀N₂ | 252.36 | Amine, Methyl |

| 1-Benzhydrylazetidine-3-carbonitrile | 36476-86-5 | C₁₇H₁₄N₂ | 246.31 | Cyano |

| 1-Benzyl-3-methylpiperidin-4-one | 173186-91-9 | C₁₃H₁₅NO | 201.27 | Ketone, Benzyl, Methyl |

Biologische Aktivität

1-Benzhydrylazetidin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 237.3 g/mol

- CAS Number : 40320-60-3

The compound features a four-membered azetidine ring with a carbonyl group at the third position, which contributes to its reactivity and biological activity. The benzhydryl group enhances its interaction with biological targets, particularly in neurotransmitter modulation.

The primary mechanism of action for this compound involves the inhibition of the enzyme Cytochrome P450 3A4 (CYP 3A4) . This enzyme plays a crucial role in drug metabolism, affecting the pharmacokinetics of various therapeutic agents. By inhibiting CYP 3A4, this compound can alter the absorption, distribution, metabolism, and excretion (ADME) profiles of co-administered drugs.

Biological Activities

This compound exhibits several biological activities that have been documented in various studies:

- Antimicrobial Activity : Research indicates that derivatives of this compound show significant antimicrobial properties against various pathogens. For instance, certain derivatives have demonstrated potent activity against bacterial pathogens such as Xanthomonas axonopodis and fungal pathogens like Alternaria solani and Fusarium solani.

- Neurotransmitter Modulation : The compound is known to affect neurotransmitter systems, particularly by inhibiting the uptake of γ-aminobutyric acid (GABA). This action may enhance GABAergic transmission, which is beneficial in treating conditions like anxiety and epilepsy .

Case Studies and Research Findings

Several studies have explored the efficacy and applications of this compound:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound derivatives, researchers found that specific modifications to the azetidine ring significantly influenced their activity against both bacterial and fungal pathogens. For example, derivatives with halogen substitutions showed enhanced activity against Ralstonia solanacearum, indicating a structure-activity relationship that could guide further drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its inhibition of CYP 3A4 could lead to increased plasma concentrations of drugs metabolized by this enzyme. This property is particularly relevant in polypharmacy scenarios where drug interactions may occur .

Q & A

Q. How should researchers design a collaborative study to investigate the supramolecular interactions of this compound in host-guest systems?

- Methodological Answer : Use X-ray crystallography to determine host-guest binding modes. Complement with ITC (isothermal titration calorimetry) for thermodynamic data (ΔG, ΔH). Collaborate with computational chemists to perform MD simulations (AMBER/NAMD) of binding dynamics. Publish raw crystallographic data in the Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.